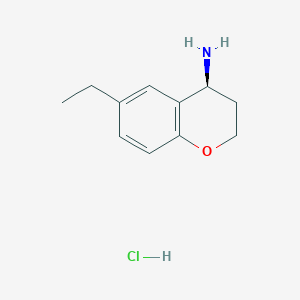

(4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Description

Structural Classification Within the Benzopyran Family

The benzopyran family encompasses a diverse collection of naturally occurring and synthetic compounds characterized by a benzene ring fused to a pyran ring system. Within this classification, this compound specifically belongs to the chromane subfamily, distinguished by the saturated nature of the pyran ring component. The chromane scaffold serves as a fundamental building block in numerous biologically active compounds, including tocopherols, tocotrienols, and various pharmaceutical agents that exhibit diverse therapeutic activities.

The structural characteristics of benzopyran derivatives are determined by their substitution patterns and the oxidation state of the pyran ring. The classification system divides these compounds into several major categories based on their core structural features. Chromenes represent the fully unsaturated benzopyran system, while chromanes feature a saturated pyran ring, and chroman-4-ones contain a ketone functionality at the 4-position. The specific compound under discussion belongs to the chroman-4-amine subclass, where the 4-position bears an amine substituent rather than the more common ketone or hydroxyl groups found in other benzopyran derivatives.

The following table presents the molecular properties and classification details for this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ClNO |

| Molecular Weight | 213.70 g/mol |

| Structural Class | Chroman derivative |

| Functional Groups | Primary amine, ether |

| Stereochemistry | (4S)-configuration |

| Salt Form | Hydrochloride |

| Substitution Pattern | 6-ethyl, 4-amine |

| Ring System | Benzopyran (chromane) |

The positional numbering system for benzopyran compounds follows established conventions where the oxygen atom in the pyran ring is assigned position 1, and subsequent carbon atoms are numbered sequentially around the ring system. The 6-position corresponds to the meta-position relative to the ether oxygen on the benzene ring, while the 4-position represents the carbon atom adjacent to the ether oxygen within the pyran ring. This numbering system is crucial for understanding structure-activity relationships and for accurate chemical nomenclature.

The stereochemical designation at the 4-position introduces an important three-dimensional aspect to the compound's structure. The S-configuration indicates the specific spatial arrangement of substituents around the chiral center, following the Cahn-Ingold-Prelog priority rules. This stereochemical feature is particularly important because enantiomers can exhibit significantly different biological activities, pharmacokinetic properties, and toxicity profiles. The specific (4S)-configuration represents one of two possible enantiomers, and its biological significance distinguishes it from the corresponding (4R)-enantiomer.

Historical Context of Chroman-4-amine Derivatives in Medicinal Chemistry

The development of chroman-4-amine derivatives in medicinal chemistry has evolved through several decades of research focused on exploring the therapeutic potential of benzopyran-based compounds. The initial interest in chromane structures emerged from the study of naturally occurring compounds such as vitamin E derivatives, which demonstrated significant biological activities including antioxidant properties. These early discoveries prompted researchers to investigate synthetic modifications of the chromane scaffold to develop novel therapeutic agents with improved pharmacological profiles.

The historical progression of chroman-4-amine research began with fundamental studies on the chromane core structure and its substitution patterns. Early medicinal chemistry investigations revealed that modifications at various positions of the chromane ring system could dramatically alter biological activity, leading to compounds with diverse therapeutic applications. The introduction of amine functionalities at the 4-position represented a significant advancement in this field, as these derivatives exhibited enhanced interactions with biological targets compared to their ketone or alcohol counterparts.

Research efforts in the late 20th and early 21st centuries focused on developing systematic structure-activity relationships for chroman-4-amine derivatives. Scientists discovered that specific substitution patterns, particularly at the 6-position of the benzene ring, could modulate both potency and selectivity for various biological targets. The ethyl substitution at the 6-position emerged as particularly interesting due to its ability to enhance lipophilicity while maintaining favorable pharmacokinetic properties. These findings established the foundation for the development of this compound as a compound of medicinal interest.

The stereochemical aspects of chroman-4-amine derivatives gained prominence as researchers recognized the importance of chirality in drug action. Studies demonstrated that individual enantiomers of chiral chroman derivatives could exhibit markedly different biological activities, with one enantiomer often showing superior therapeutic effects compared to its mirror image. This recognition led to increased focus on the development of enantioselective synthetic methods and the evaluation of individual stereoisomers as potential therapeutic agents.

Contemporary research on chroman-4-amine derivatives has expanded to include investigations of their mechanisms of action, metabolic pathways, and potential applications in treating various diseases. The compounds have been studied as inhibitors of specific enzymes, modulators of cellular signaling pathways, and potential therapeutic agents for conditions including cancer, neurodegenerative diseases, and inflammatory disorders. The development of this compound represents the culmination of these research efforts, incorporating lessons learned from decades of medicinal chemistry investigations.

The synthetic methodologies for preparing chroman-4-amine derivatives have also evolved significantly over time. Early synthetic approaches relied on multi-step procedures involving cyclization reactions and functional group transformations. Modern synthetic strategies have developed more efficient routes, including microwave-assisted reactions, asymmetric synthesis methods, and improved purification techniques that enable the preparation of stereochemically pure compounds. These advances have facilitated the production of research quantities of this compound for biological evaluation and potential pharmaceutical development.

The following table summarizes key historical milestones in chroman-4-amine derivative research:

| Time Period | Research Focus | Key Developments |

|---|---|---|

| 1960s-1970s | Natural product studies | Identification of chromane structures in vitamin E |

| 1980s-1990s | Synthetic methodology | Development of cyclization reactions |

| 2000s-2010s | Structure-activity relationships | Optimization of substitution patterns |

| 2010s-Present | Stereochemistry and mechanisms | Enantioselective synthesis and biological evaluation |

Properties

IUPAC Name |

(4S)-6-ethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11;/h3-4,7,10H,2,5-6,12H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTUGJKFCHWBJM-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OCCC2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC2=C(C=C1)OCC[C@@H]2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807938-65-3 | |

| Record name | 2H-1-Benzopyran-4-amine, 6-ethyl-3,4-dihydro-, hydrochloride (1:1), (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807938-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Overview

The predominant method involves constructing the benzopyran core through cyclization reactions of suitably substituted precursors, followed by chiral resolution to obtain the enantiomerically pure (4S) isomer.

Step-by-step Process

Reaction Conditions & Data

- Solvent ratios : Typically, solvent to raw material ratio ranges from 1:1 to 20:1.

- Temperature : Cyclization reactions are conducted around 45°C to 70°C.

- Catalysts : Lewis acids like aluminum chloride facilitate Friedel-Crafts cyclization.

- Recrystallization : Purification often involves column chromatography and recrystallization from suitable solvents like ethyl acetate or dichloromethane.

Reduction to Amine and Formation of Hydrochloride Salt

Process

The key step is the reduction of the benzopyran derivative to the corresponding amine, followed by salt formation.

Reaction Data

- Hydrogenation typically proceeds for 12–24 hours.

- The final product is obtained by filtration, washing, and drying, with purity confirmed via NMR and melting point analysis.

Alternative Synthetic Routes

Fluoro-Substituted Precursors

Some methods utilize fluoro-substituted benzopyran derivatives as starting materials, which are subjected to nucleophilic substitution or intramolecular cyclization to introduce the fluorine atom at the 6-position, followed by similar reduction and resolution steps (source).

Key Reaction Conditions

- Use of acyl chlorides or anhydrides for activating hydroxyl groups.

- Friedel-Crafts reactions with para-substituted phenols.

- Intramolecular S_N2 reactions under basic conditions for cyclization.

Data Table: Summary of Preparation Methods

Research Findings & Notes

- The cyclization step is crucial for constructing the benzopyran core, often facilitated by Lewis acids or Friedel-Crafts conditions.

- Chiral resolution is achieved via diastereomeric salt formation with chiral amines or acids, enabling enantiomeric excesses typically above 98%.

- Hydrogenation conditions are optimized to prevent over-reduction, with palladium catalysts providing high selectivity.

- The use of fluoro-substituted starting materials allows for direct incorporation of the fluorine atom at the 6-position, streamlining synthesis.

Chemical Reactions Analysis

Types of Reactions

(4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the compound to form different derivatives.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Pharmaceutical Applications

One of the most promising areas for (4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is in pharmaceutical research . Its structural characteristics suggest potential activity against various diseases:

- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects. Research has shown that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may offer neuroprotective benefits. Studies on related compounds have demonstrated their ability to protect neurons from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's .

- Anti-inflammatory Properties : The compound's potential anti-inflammatory effects are also under investigation. It may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making it a candidate for treating inflammatory disorders .

Biological Research Applications

In addition to its pharmaceutical potential, this compound has applications in biological research:

- Cell Signaling Studies : Researchers are exploring the compound's role in cell signaling pathways. Its ability to modulate specific receptors could provide insights into cellular processes and disease mechanisms .

- Drug Development : The compound serves as a lead structure for the synthesis of new derivatives with enhanced bioactivity and selectivity. Medicinal chemists are synthesizing analogs to optimize their pharmacological profiles.

Case Studies

Several case studies illustrate the applications of this compound:

- Study on Antidepressant Effects :

- Neuroprotection Against Oxidative Stress :

- Anti-inflammatory Activity Assessment :

Mechanism of Action

The mechanism of action of (4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : Bromo and dichloro analogs exhibit higher molecular weights due to heavier substituents, which may influence pharmacokinetic properties like membrane permeability .

- Solubility : The methoxy derivative (polar OCH₃ group) may exhibit greater aqueous solubility than the lipophilic ethyl analog .

Stereochemical Variations: (4S) vs. (4R) Enantiomers

The stereochemistry at the 4th position significantly impacts biological activity. For example:

- This compound (CAS: 1807938-65-3) and its enantiomer (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS: 1807885-21-7) share identical molecular formulas (C₁₁H₁₆ClNO) and weights (213.71 g/mol) but differ in spatial configuration .

- Enantiomers often exhibit distinct interactions with chiral biological targets (e.g., enzymes, receptors), though specific data on their pharmacological profiles are absent in the evidence.

Fluorinated Analogs

Fluorine substitution is common in drug design due to its metabolic stability and electronegativity. Notable examples include:

- (4S)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS: 1392219-37-2, C₉H₁₁ClFNO, MW: 203.64 g/mol) .

- (4S)-5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (MW: Not explicitly stated; likely ~220 g/mol) .

Comparison :

- Fluorine’s small size and high electronegativity may enhance binding specificity compared to bulkier substituents like ethyl .

Biological Activity

(4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chemical compound with potential therapeutic applications. Its structural characteristics suggest it may interact with various biological systems, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The compound features a benzopyran core, which is significant for its biological interactions. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 213.71 g/mol |

| SMILES | CCC1=CC2=C(C=C1)OCC[C@@H]2N |

| InChI | InChI=1S/C11H15NO.ClH/c1-2... |

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

- Neurotransmitter Modulation : Compounds in the benzopyran class often interact with neurotransmitter systems, potentially influencing mood and cognition.

- Enzyme Inhibition : Some studies suggest that these compounds can inhibit enzymes involved in metabolic pathways, which may have implications for conditions such as diabetes and obesity.

- Antioxidant Activity : Benzopyrans are known for their antioxidant properties, which can protect cells from oxidative stress.

Antioxidant Properties

A study examining similar benzopyran derivatives showed that they possess substantial antioxidant capabilities. These properties are attributed to their ability to scavenge free radicals and chelate metal ions, thus reducing oxidative damage in cells.

Neuroprotective Effects

Research has indicated that benzopyran derivatives may provide neuroprotection by modulating neuroinflammatory responses and enhancing neuronal survival in models of neurodegeneration.

Antidiabetic Potential

Certain benzopyran compounds have been reported to improve insulin sensitivity and reduce hyperglycemia in diabetic animal models. This suggests a potential therapeutic role for this compound in managing diabetes.

Case Studies

Although direct case studies on this compound are scarce, the following examples illustrate the biological relevance of similar compounds:

- Case Study on Neuroprotection : A study involving a related compound demonstrated significant neuroprotective effects in a mouse model of Alzheimer's disease. The compound reduced amyloid-beta accumulation and improved cognitive function.

- Case Study on Antioxidant Activity : Another study highlighted the antioxidant effects of a benzopyran derivative in human cell lines exposed to oxidative stress, leading to decreased cell death rates.

Q & A

Basic: What are the recommended synthetic routes for (4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, and how can stereochemical purity be ensured?

Methodological Answer:

Synthesis typically involves reductive amination or nucleophilic substitution to introduce the ethyl group at the 6-position. For stereochemical control (4S configuration), asymmetric catalysis or chiral resolution techniques are critical. For example, NaCNBH₃ in acetic acid with a chiral auxiliary (e.g., tetrahydrofuran derivatives) can reduce imine intermediates while preserving stereochemistry . Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess (>98% purity is standard for pharmacological studies) .

Basic: How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:

Key properties include:

- Molecular Weight : Calculate from the formula (C₁₁H₁₆ClNO; theoretical ~213.7 g/mol).

- Solubility : Test in polar (water, methanol) and nonpolar solvents (DCM, ethyl acetate) to guide formulation.

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

- UV/Vis Spectroscopy : Determine λmax (e.g., ~255 nm for aromatic amines) to establish a baseline for purity assays .

Advanced: How can contradictory data on receptor binding affinity for this compound be resolved?

Methodological Answer:

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, temperature) or receptor subtype selectivity. To address this:

- Standardize Assays : Use uniform cell lines (e.g., HEK293 for GPCRs) and reference antagonists (e.g., PD128907 for dopamine D3 receptors) .

- Competitive Binding Studies : Compare displacement curves of radiolabeled ligands (e.g., [³H]spiperone) under identical conditions.

- Molecular Docking : Validate binding poses using X-ray crystallography or cryo-EM structures of homologous receptors .

Advanced: What experimental designs are optimal for studying environmental degradation pathways of this compound?

Methodological Answer:

Adopt a tiered approach:

Lab-Scale Biodegradation : Use OECD 301B (Ready Biodegradability Test) with activated sludge to assess half-life under aerobic conditions .

Photolysis Studies : Expose aqueous solutions to UV light (254 nm) and analyze via LC-MS for byproducts (e.g., de-ethylated or hydroxylated derivatives) .

Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to establish EC₅₀ values.

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors.

- Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can computational modeling predict metabolic pathways and potential toxic metabolites?

Methodological Answer:

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaCore to simulate Phase I (e.g., CYP3A4-mediated oxidation) and Phase II (glucuronidation) metabolism.

- Docking Studies : Identify reactive intermediates (e.g., epoxides) that may form DNA adducts.

- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-HRMS metabolite profiling .

Basic: What analytical techniques confirm the compound’s structural integrity post-synthesis?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify ethyl group integration (δ ~1.2 ppm for CH₃) and benzopyran ring protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ at m/z 214.1.

- X-ray Crystallography : Resolve chiral centers (4S configuration) if ambiguity persists .

Advanced: How do structural modifications (e.g., fluorination at the 7-position) impact pharmacological activity?

Methodological Answer:

Fluorination (as seen in analogs like (4S)-7-fluoro derivatives) enhances metabolic stability and blood-brain barrier penetration. Comparative studies should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.